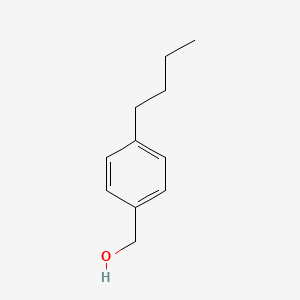

4-Butylbenzyl alcohol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(4-butylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8,12H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDZDYAPPNMBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342063 | |

| Record name | 4-Butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60834-63-1 | |

| Record name | 4-Butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Mechanistic Investigations of 4 Butylbenzyl Alcohol and Its Analogs

Direct Synthetic Methodologies for Benzylic Alcohols

Direct methods for synthesizing benzylic alcohols often involve the functionalization of a precursor molecule in a single key step to introduce the hydroxymethyl group.

Decarboxylative Hydroxylation Processes

The synthesis of benzylic alcohols from carboxylic acids can be achieved through decarboxylative functionalization, a process that has gained traction for its use of abundant and stable starting materials. rsc.orgresearchgate.net Visible-light-mediated photoredox catalysis has emerged as a powerful tool for these transformations, allowing for the conversion of carboxylic acids into valuable molecules under mild conditions. chemrxiv.org This approach often utilizes a photocatalyst that, upon excitation by light, initiates a single electron transfer (SET) or energy transfer (ET) pathway, leading to the generation of a radical species from the carboxylic acid. rsc.orgresearchgate.net

While direct decarboxylative hydroxylation to form a benzyl (B1604629) alcohol is a specific transformation, the broader field of photocatalytic decarboxylative functionalization is well-established. rsc.orgresearchgate.netchemrxiv.org These reactions can construct various carbon-carbon and carbon-heteroatom bonds, demonstrating the versatility of using carboxylic acids as precursors to radical intermediates. rsc.orgprinceton.edu For aryl carboxylic acids, challenges such as rapid back-electron transfer can occur, but dual catalysis systems, often involving nickel, have been developed to overcome these issues. princeton.edu

Indirect Formation and Intermediacy in Complex Chemical Transformations

4-Butylbenzyl alcohol can also be formed as an intermediate or the final product through multi-step reaction sequences, most notably through the manipulation of halogenated precursors.

Formation through Hydrolysis of Halogenated Precursors

A conventional and widely used method for preparing benzylic alcohols is the hydrolysis of the corresponding benzyl halides, such as 4-butylbenzyl chloride or 4-butylbenzyl bromide. chemcess.comontosight.ai This reaction involves the nucleophilic substitution of the halide by a hydroxyl group.

Traditionally, this hydrolysis is carried out by heating the benzyl halide with an aqueous solution of a base, like sodium carbonate, to neutralize the hydrochloric acid byproduct. chemcess.com However, processes have been developed that avoid the use of bases by operating at elevated temperatures (80° to 180° C) with a large molar excess of water (10 to 70 times the molar quantity of the benzyl chloride). google.com This method can achieve high yields of over 90% by stopping the reaction before complete conversion. google.com

Recent advancements include visible-light-mediated hydrolysis, which can be efficiently catalyzed by metal-free catalysts like rhodamine B, allowing benzyl bromides and chlorides to react smoothly with water to produce benzyl alcohols in good yields under mild conditions. researchgate.net The oxidation of benzyl halides using an oxidant in a non-polar medium can also proceed via a benzyl alcohol intermediate, which is then subsequently oxidized to the corresponding benzaldehyde (B42025). asianpubs.org

Mechanistic Insights into Reactions Involving Benzylic Alcohol Moieties

The hydroxyl group of benzylic alcohols can be activated to participate in various reactions, often proceeding through radical intermediates which are central to modern synthetic methods.

Intermediacy of Benzyl Radicals in Cross-Electrophile Coupling

Benzylic alcohols have been successfully employed as precursors to benzyl radicals in nickel-catalyzed cross-electrophile coupling reactions. acs.orgnii.ac.jp In this process, the C–O bond of the alcohol is cleaved homolytically to generate a benzyl radical. acs.orgnii.ac.jp One effective method involves using a low-valent titanium reagent, generated from TiCl4(lutidine) and manganese powder, to facilitate this C–O bond cleavage. acs.orgnii.ac.jp The resulting benzyl radical can then couple with an aryl halide in the presence of a nickel catalyst to form a new carbon-carbon bond. acs.orgnii.ac.jp

Mechanistic studies have confirmed the intermediacy of benzyl radicals in these transformations. acs.orgnii.ac.jp The reaction rate is often dependent on the decomposition of a benzyl titanate intermediate to generate the benzyl radical, rather than the concentration of the nickel catalyst, indicating that the nickel catalyst does not participate in the initial C–O bond cleavage step. nii.ac.jp This radical-based approach allows for the direct use of ubiquitous and stable alcohols in cross-coupling reactions, providing a significant advantage over methods that require pre-functionalized starting materials. nii.ac.jpdntb.gov.ua The involvement of benzyl radical intermediates is a common feature in many cross-electrophile coupling reactions, even when starting from benzyl halides, and is often substantiated through radical trapping experiments. nih.govacs.org

| Benzyl Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | Diphenylmethane | 91 |

| 2-Naphthalenemethanol | 2-Benzylnaphthalene | 96 |

| 4-Methylbenzyl alcohol | 4-Methyldiphenylmethane | 93 |

| 4-(tert-Butyl)benzyl alcohol | 4-(tert-Butyl)diphenylmethane | 88 |

| 4-Methoxybenzyl alcohol | 4-Methoxydiphenylmethane | 91 |

Radical Pathways in Photocatalytic Dehydroformylation

Photocatalytic dehydroformylation represents a method to convert alcohols into arenes by extruding formaldehyde, proceeding through a stepwise radical pathway. uni-regensburg.de This transformation has been achieved for benzylic alcohols using a dual catalytic system, often combining a photoexcitable hydrogen atom transfer (HAT) agent with a cobalt co-catalyst under mild, light-irradiated conditions. uni-regensburg.dechemistryviews.org

The proposed mechanism begins with the dehydrogenation of the benzyl alcohol to the corresponding benzaldehyde. uni-regensburg.dechemistryviews.org This initial step is crucial and involves the formation of an α-alkoxy radical as a key intermediate. uni-regensburg.de The generated benzaldehyde then undergoes a subsequent decarbonylation step. uni-regensburg.de The weak C-H bond of the aldehyde is cleaved by the excited photocatalyst to give an acyl radical, which then loses carbon monoxide. uni-regensburg.de This process confirms the involvement of both benzylic and acyl radicals. uni-regensburg.de A combination of tetra-n-butylammonium decatungstate (TBADT) as the HAT agent and a cobaloxime complex as the co-catalyst has proven effective for this transformation. chemistryviews.org

| Substrate | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 4-(tert-Butyl)benzyl alcohol | tert-Butylbenzene | 91 | 6 |

| 4-Phenylbenzyl alcohol | Biphenyl | 92 | 6 |

| 4-Methoxybenzyl alcohol | Anisole | 80 | 6 |

| Benzyl alcohol | Benzene (B151609) | 81 | 6 |

| 4-Chlorobenzyl alcohol | Chlorobenzene | 75 | 6 |

Carbonium Ion Generation and Reactivity in Acid-Catalyzed Processes

In the presence of strong acids, benzyl alcohols can be protonated at the hydroxyl group, which then departs as a water molecule to generate a resonance-stabilized benzylic carbocation, also known as a carbonium ion. asianpubs.orgjocpr.com The stability of this cation is significantly influenced by the substituents on the aromatic ring. For this compound, the butyl group at the para position acts as an electron-donating group through hyperconjugation and inductive effects, thereby stabilizing the positive charge on the benzylic carbon. This stabilization facilitates the formation of the 4-butylbenzyl cation.

Studies on sterically hindered analogs, such as 2,4,6-tri-t-butylbenzyl alcohol, have shown that the corresponding benzyl cation is formed very readily under acidic conditions. cdnsciencepub.comresearchgate.net In these cases, the high reactivity can lead to subsequent intramolecular reactions, such as cyclization. cdnsciencepub.com For less hindered benzyl alcohols like this compound, the generated carbonium ion is a key intermediate that typically undergoes intermolecular nucleophilic substitution reactions. cdnsciencepub.comresearchgate.net For instance, research has shown that benzyl alcohols capable of forming stable carbonium ions can react directly with nucleophiles like furan (B31954) in an acid-catalyzed process. rsc.org

The relative tendency for carbonium ion formation from various substituted benzyl alcohols has been compared through hydride transfer reactions. These studies confirm that electron-donating groups significantly promote cation generation, making the 4-butylbenzyl cation a readily accessible intermediate in acid-catalyzed processes. researchgate.net

Alpha-Alkoxy and Acyl Radical Formation in Dehydrogenation-Decarbonylation Sequences

A photocatalytic dehydroformylation process allows for the conversion of benzyl alcohols into the corresponding arenes through a one-pot, two-step sequence. uni-regensburg.de This transformation proceeds via the formation of α-alkoxy and acyl radicals as key intermediates. uni-regensburg.deresearchgate.net Research using 4-tert-butylbenzyl alcohol, a close analog of this compound, as a model substrate has provided significant mechanistic insights. uni-regensburg.de

The proposed mechanism begins with a photochemical hydrogen atom abstraction (HAT) from the benzylic C-H bond of the alcohol, generating an α-alkoxy (or benzylic) radical. uni-regensburg.de This radical intermediate then undergoes a dehydrogenation step, facilitated by a cobalt catalyst, to yield the corresponding benzaldehyde. uni-regensburg.de The resulting aldehyde is then prone to a second HAT process at the aldehydic C-H bond, which is weaker, forming an acyl radical. uni-regensburg.de This acyl radical subsequently combines with a cobalt(II) complex, leading to an acyl-cobalt species that extrudes carbon monoxide to afford an aryl-cobalt complex, which ultimately yields the final arene product. uni-regensburg.de

The presence of both benzylic and acyl radical intermediates has been confirmed through radical trapping experiments using TEMPO, which intercepted both species. uni-regensburg.de This stepwise radical pathway highlights a cooperative hydrogen atom transfer (HAT)-cobalt system for achieving C-C bond cleavage under mild photocatalytic conditions. uni-regensburg.deresearchgate.net

| Substrate | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-tert-Butylbenzyl alcohol | TBADT (3 mol%), COPC (2.5 mol%) | CH3CN, 385 nm LED, N2, 35°C, 6 h | tert-Butylbenzene | 93 | uni-regensburg.de |

| Benzyl alcohol | TBADT (3 mol%), COPC (2.5 mol%) | CH3CN, 385 nm LED, N2, 35°C, 6 h | Benzene | 85 | uni-regensburg.de |

| 4-Methoxybenzyl alcohol | TBADT (3 mol%), COPC (2.5 mol%) | CH3CN, 385 nm LED, N2, 35°C, 6 h | Anisole | 89 | uni-regensburg.de |

| 4-(Trifluoromethyl)benzyl alcohol | TBADT (3 mol%), COPC (2.5 mol%) | CH3CN, 385 nm LED, N2, 35°C, 6 h | (Trifluoromethyl)benzene | 81 | uni-regensburg.de |

Proposed Synergistic Catalytic Mechanisms in Aerobic Oxidations

The aerobic oxidation of benzyl alcohols to aldehydes is a fundamental transformation, and various catalytic systems have been developed that rely on synergistic mechanisms. One such system employs a palladium catalyst with a bipyridyl-cinchona based ligand for the oxidation of this compound under an oxygen atmosphere. nih.gov

In other systems, such as those using a Pd(OAc)₂/pyridine (B92270) catalyst for benzyl alcohol oxidation, the mechanism involves several steps. nih.gov This includes the formation of an adduct between the alcohol and the palladium(II) complex, followed by a proton-coupled ligand substitution to generate a palladium-alkoxide. A key step is the irreversible β-hydride elimination from the alkoxide intermediate to produce the aldehyde. nih.gov

Another example of synergistic catalysis is seen with composite catalysts like Au/CoOOH. rsc.org In the electrochemical oxidation of benzyl alcohol, it is proposed that the CoOOH component provides reactive adsorbed hydroxyl species (OH*) at the catalyst interface. These species facilitate the oxidation of the alcohol, which is adsorbed on the gold nanoparticles. rsc.org Similarly, a heterogeneous solvent-free system using a TEMPO-functionalized poly(ionic liquid) has been shown to effectively catalyze the aerobic oxidation of benzyl alcohol. A proposed mechanism suggests a synergistic effect between the TEMPO moieties and bromide ions present in the catalyst framework. rsc.org

| Substrate | Catalyst (1 mol%) | Additive (5 mol%) | Solvent | Conditions | Conversion (%) | Selectivity (%) (Aldehyde) | Reference |

|---|---|---|---|---|---|---|---|

| This compound | PdAc-5 | Di-tertiary butyl peroxide | Toluene | 5 bar O₂, 80°C, 8 h | 99 | 99 | nih.gov |

| This compound | PdAc-5 | K₂CO₃ | Toluene | 5 bar O₂, 80°C, 8 h | 85 | 99 | nih.gov |

| This compound | PdAc-5 | NaOAc | Toluene | 5 bar O₂, 80°C, 8 h | 82 | 99 | nih.gov |

Nucleophilic Deoxygenative Difluoromethylselenylation Mechanisms

A novel method for the deoxygenative nucleophilic difluoromethylselenylation of alcohols has been developed using the benzothiazolium salt BT-SeCF₂H as a reagent. rsc.orgfu-berlin.dersc.org This process represents the first reported nucleophilic difluoromethylselenylation, offering a new route to valuable organofluorine compounds. rsc.orgsemanticscholar.org The reaction proceeds efficiently with electron-rich benzyl alcohols, a category that includes this compound. rsc.orgfu-berlin.de

The mechanism is particularly effective under silver catalysis. rsc.orgfu-berlin.desemanticscholar.org While the reaction with some substrates like 4-bromobenzyl alcohol gives moderate yields under standard conditions, the addition of a silver salt such as silver trifluoromethanesulfonate (B1224126) (AgOTf) significantly improves the outcome. rsc.orgrsc.org For electron-rich substrates, such as 4-(tert-butyl)benzyl alcohol, the reaction proceeds in very high yield (up to 95%) under these silver-catalyzed conditions. rsc.orgfu-berlin.desemanticscholar.org

The proposed mechanism involves the activation of the benzylic alcohol by the silver(I) catalyst, which facilitates the deoxygenative substitution. The BT-SeCF₂H reagent then acts as a nucleophilic source of the "-SeCF₂H" group, which displaces the activated hydroxyl group to form the corresponding (difluoromethyl)selenoether. rsc.orgfu-berlin.de This direct deoxygenative functionalization of unactivated alcohols provides a powerful tool for synthesis. rsc.orgfu-berlin.desemanticscholar.org

| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(tert-Butyl)benzyl alcohol | AgOTf (0.5 eq.) | BT-SeCF₂H (2 eq.), NEt(iPr)₂, MeCN, -40°C | (4-(tert-Butyl)benzyl)(difluoromethyl)selane | 95 | rsc.orgsemanticscholar.orgresearchgate.net |

| 4-Methoxybenzyl alcohol | AgOTf (0.5 eq.) | BT-SeCF₂H (2 eq.), NEt(iPr)₂, MeCN, -40°C | ((4-Methoxybenzyl)selanyl)difluoromethane | 91 | rsc.orgsemanticscholar.org |

| Benzyl alcohol | AgOTf (0.5 eq.) | BT-SeCF₂H (1.5 eq.), NEt(iPr)₂, MeCN | (Benzylselanyl)difluoromethane | 58 | rsc.orgfu-berlin.desemanticscholar.org |

| 4-Bromobenzyl alcohol | AgOTf (0.5 eq.) | BT-SeCF₂H (2 eq.), NEt(iPr)₂, MeCN, -40°C | ((4-Bromobenzyl)selanyl)difluoromethane | 67 | rsc.orgsemanticscholar.orgrsc.org |

| 4-Nitrobenzyl alcohol | None | BT-SeCF₂H (1.25 eq.), NEt(iPr)₂, MeCN, -40°C | ((4-Nitrobenzyl)selanyl)difluoromethane | 62 | rsc.org |

Advanced Material Science and Supramolecular Applications of 4 Butylbenzyl Alcohol and Its Derivatives

Polymer Chemistry Applications

The unique chemical structure of 4-butylbenzyl alcohol allows for its integration into polymer systems, either through chemical modification to create novel polymer backbones or as an additive to enhance the stability and longevity of existing materials.

Chemical Modification for Novel Copolyimide Synthesis

The synthesis of advanced polymers often involves the incorporation of specific molecular fragments to impart desired properties. Benzyl (B1604629) alcohol and its derivatives can serve as valuable synthons in creating functionalized polymers. While direct studies detailing the use of this compound in copolyimide synthesis are not extensively documented, the general strategy involves leveraging the alcohol group for creating new linkages. For instance, benzyl alcohol derivatives can be transformed into other functional groups, such as carboxylic acids or amines, which are then used as monomers in polycondensation reactions. The butyl group in this compound would be expected to enhance the solubility and processability of the resulting polyimides in organic solvents and lower their dielectric constant, properties that are highly sought after in the microelectronics industry. The synthesis of heterocyclic derivatives from benzyl alcohols is a known chemical pathway, highlighting the potential for converting the alcohol group into a reactive moiety suitable for polymerization. nih.gov

Development of Antioxidant Additives for Polymer Stabilization

While this compound is not a sterically hindered phenol (B47542), its molecular framework is relevant to antioxidant chemistry. The antioxidant activity of phenolic compounds relies on the ability to donate a hydrogen atom from the hydroxyl group to a radical, forming a stable phenoxy radical. mdpi.com The presence of alkyl groups on the aromatic ring can influence this activity. Although derivatives of 4-hydroxybenzoic acid have shown limited antioxidant activity due to the single, unhindered phenolic group, the general principle of using functionalized phenols is well-established. chemrxiv.org It is plausible that this compound could serve as a precursor for the synthesis of more complex and effective antioxidants. Chemical modification to introduce hydroxyl groups onto the benzene (B151609) ring, particularly adjacent to the butyl group, could create a sterically hindered phenolic structure, which is a key feature of potent commercial antioxidants like Irganox 1076. mdpi.com

Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The defined hydrophobic and hydrophilic regions of 4-tert-butylbenzyl alcohol make it an excellent candidate for participating in host-guest chemistry.

Formation of Cyclodextrin Inclusion Complexes with 4-tert-Butylbenzyl Alcohol

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate "guest" molecules to form inclusion complexes. This encapsulation can alter the physicochemical properties of the guest molecule.

The interaction between 4-tert-butylbenzyl alcohol and β-cyclodextrin has been characterized through single-crystal X-ray diffraction. This research reveals that two β-cyclodextrin molecules form a head-to-head dimer, held together by hydrogen bonds. Within the cavity of this dimer, two molecules of 4-tert-butylbenzyl alcohol are accommodated. The stability of such host-guest complexes is governed by intermolecular forces including hydrogen bonding and van der Waals interactions. nih.gov The formation of these complexes is a critical area of study, with applications ranging from drug delivery to the controlled release of fragrances. nih.gov

Table 1: Crystallographic Data for the β-Cyclodextrin / 4-tert-Butylbenzyl Alcohol Inclusion Complex

| Parameter | Value |

|---|---|

| Molecular Formula | C₄₂H₇₀O₃₅·C₁₁H₁₆O·10H₂O |

| Stoichiometry (Host:Guest) | 2:2 |

| Crystal System | Orthorhombic |

| Space Group | C222₁ |

| Unit Cell Dimension (a) | 19.196 Å |

| Unit Cell Dimension (b) | 24.393 Å |

| Unit Cell Dimension (c) | 32.808 Å |

Dielectric Relaxation Spectroscopy of Host-Guest Systems

Dielectric Relaxation Spectroscopy (DRS) is a powerful technique used to investigate the rotational dynamics of molecules in a material. By applying an oscillating electric field, DRS can probe the motion of molecular dipoles. In the context of supramolecular assemblies, this technique provides valuable insights into the formation and structure of host-guest complexes.

When a guest molecule like 4-tert-butylbenzyl alcohol is encapsulated within a host like cyclodextrin, its rotational freedom is significantly restricted. This change in molecular dynamics is detectable by DRS. The relaxation process associated with the reorientation of the guest molecule will be slower (shifting to lower frequencies) and its dielectric strength may be altered upon complexation. Furthermore, the dynamics of water molecules, which play a crucial role in the thermodynamics of complex formation, can also be studied. By analyzing the dielectric spectra, researchers can determine the stoichiometry of the complex, the binding constant, and information about the geometry of the inclusion. While specific DRS studies on the this compound-cyclodextrin system are not widely reported, the technique is broadly applicable for characterizing the behavior and stability of such stimuli-responsive host-guest systems. rsc.org

Surfactant Design and Enhanced Oil Recovery (EOR) Formulations

Enhanced Oil Recovery (EOR) refers to techniques for increasing the amount of crude oil that can be extracted from an oil field after primary and secondary recovery phases. Chemical EOR often involves injecting surfactants to mobilize oil that is trapped in the reservoir rock by capillary forces.

The fundamental role of a surfactant in EOR is to drastically reduce the interfacial tension (IFT) between the oil and the injection water. researchgate.net An effective surfactant molecule possesses both a hydrophobic (oil-soluble) part and a hydrophilic (water-soluble) part. The structure of this compound, featuring a hydrophobic butyl-benzene tail and a hydrophilic alcohol head, makes it an ideal precursor for synthesizing high-performance surfactants.

The alcohol group can be readily functionalized. For example, it can be reacted with ethylene (B1197577) oxide and/or propylene (B89431) oxide to create alcohol alkoxylates, a class of nonionic surfactants. Subsequent reaction with a sulfating agent would convert it into an alcohol ether sulfate, a type of anionic surfactant widely used in EOR applications. researchgate.net The size and branching of the hydrophobic tail, along with the nature of the hydrophilic headgroup, can be tailored to match specific reservoir conditions (temperature, salinity, and oil composition) to achieve the ultra-low IFT required for efficient oil displacement. researchgate.netsci-hub.se Formulations combining different types of surfactants, such as internal olefin sulfonates with alcohol propoxylated sulfates, are often used to optimize performance and reduce the need for costly co-solvents. google.com The development of surfactants from precursors like this compound is a key strategy for creating chemical EOR solutions for challenging reservoir environments. sci-hub.se

Synthesis of CO2-Philic Surfactants for Interfacial Tension Reduction

The strategic design of surfactants with a high affinity for carbon dioxide, termed "CO2-philic" surfactants, is crucial for various applications in advanced material science, particularly in processes involving supercritical CO2 (scCO2). One of the primary goals in developing such surfactants is to effectively reduce the interfacial tension (IFT) between CO2 and aqueous phases, which is a critical factor in applications like enhanced oil recovery (EOR). Research has focused on the synthesis of novel surfactants derived from this compound, demonstrating a viable pathway to creating effective CO2-philic agents.

A notable synthetic route involves the use of 4-tert-butylbenzyl alcohol and maleic anhydride (B1165640) as primary reactants. tandfonline.comtandfonline.comresearchgate.net This process consists of a two-step reaction: an initial esterification followed by sulfonation to impart the desired amphiphilic character to the molecule.

The first step is the esterification of maleic anhydride with 4-tert-butylbenzyl alcohol to produce a diester, specifically bis(4-(tert-butyl)benzyl) fumarate (B1241708). tandfonline.comtandfonline.com This reaction's efficiency is highly dependent on several parameters, which have been optimized to achieve a high yield. The optimization studies revealed that factors such as reaction temperature, catalyst concentration, and reaction time significantly influence the conversion rate of the reactants into the desired diester product. tandfonline.com

Detailed kinetic studies have shown that the esterification reaction follows first-order kinetics with respect to the acid component. tandfonline.comresearchgate.net The activation energy for this reaction was determined to be 55.62 kJ/mol. tandfonline.comresearchgate.net Optimal conditions for the synthesis of bis(4-(tert-butyl)benzyl) fumarate were identified to maximize the yield.

| Parameter | Optimal Value | Resulting Conversion/Yield |

| Reaction Temperature | 120 °C | 98% Conversion |

| Reaction Time | 300 minutes | 98% Conversion |

| Catalyst Amount (p-Toluene sulfonic acid) | 1 wt% | High Conversion Efficiency |

| Molar Ratio | 5 molar excess of alcohol | High Conversion Efficiency |

| Agitation Speed | 800 rpm | High Conversion Efficiency |

This table presents the optimized parameters for the esterification of maleic anhydride with 4-tert-butylbenzyl alcohol to achieve a maximum yield of the diester intermediate. tandfonline.com

Following the successful synthesis and optimization of the diester, the second step involves a sulfonation reaction. This process introduces a sulfonate group into the molecule, rendering it surface-active. The sulfonation of the bis(4-(tert-butyl)benzyl) fumarate results in the final CO2-philic surfactant. tandfonline.comtandfonline.comresearchgate.net This step has been optimized to achieve a surfactant yield of 82%. tandfonline.comtandfonline.comresearchgate.net

The primary measure of the effectiveness of a CO2-philic surfactant is its ability to lower the interfacial tension between CO2 and an aqueous phase, such as brine. The surfactant synthesized from 4-tert-butylbenzyl alcohol demonstrated a significant capability in this regard.

| Surfactant System | Interfacial Tension (IFT) |

| CO2 / Brine with synthesized surfactant | 4.2 mN/m |

This table shows the measured interfacial tension between CO2 and brine in the presence of the newly synthesized surfactant derived from 4-tert-butylbenzyl alcohol, indicating its effectiveness in reducing IFT. tandfonline.comtandfonline.comresearchgate.net

This substantial reduction in IFT highlights the potential of this surfactant for applications where the creation of microemulsions or foams in the presence of high-pressure CO2 is desired, such as in CO2-based enhanced oil recovery techniques. tandfonline.comresearchgate.net

Advanced Analytical Methodologies in 4 Butylbenzyl Alcohol Research

Chromatographic Techniques

Chromatography is indispensable for the separation and quantification of 4-butylbenzyl alcohol. Various chromatographic methods offer distinct advantages in terms of selectivity, efficiency, and analytical speed.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional liquid chromatography, offering rapid and efficient separations. chromatographyonline.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with a small amount of a polar modifier like an alcohol. researchgate.net This technique combines the advantages of both gas and liquid chromatography, providing high diffusivity and low viscosity, which leads to faster analysis times and reduced solvent consumption. chromatographyonline.comwikipedia.org

The selectivity (α) in chromatography indicates the ability of the system to distinguish between two compounds. By comparing the retention factors (k) of different analytes, the selectivity can be determined. For example, the selectivity between a more hydrophobic compound like 4-tert-butylbenzyl alcohol and a more hydrophilic one like benzyl (B1604629) alcohol can be evaluated on various stationary phases.

Table 1: Illustrative Retention Factors (k) and Selectivity (α) in SFC Data is hypothetical and based on principles from comparative studies of similar compounds like 4-tert-butylbenzyl alcohol.

| Stationary Phase | Analyte | Retention Factor (k) | Selectivity (α) vs. Benzyl Alcohol |

|---|---|---|---|

| Diol | Benzyl Alcohol | 2.5 | 1.00 |

| This compound | 2.1 | 0.84 | |

| 2-Ethylpyridine | Benzyl Alcohol | 3.1 | 1.00 |

This interactive table demonstrates how retention and selectivity can vary with the choice of stationary phase in SFC, allowing for method optimization.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a valuable technique for separating polar compounds. In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane). Retention is primarily driven by the adsorption of polar analytes onto the stationary phase, with more polar compounds being retained longer. mdpi.com

Comparing the retention factors of this compound with a reference compound like benzyl alcohol on a given stationary phase provides insight into the selectivity of the NP-HPLC system.

Table 2: Comparative Retention Factors (k) in NP-HPLC Data is hypothetical and based on principles from comparative studies of similar compounds like 4-tert-butylbenzyl alcohol.

| Stationary Phase | Analyte | Retention Factor (k) |

|---|---|---|

| Silica Gel | Benzyl Alcohol | 5.8 |

This interactive table illustrates the typical retention behavior in NP-HPLC, where the less polar this compound elutes earlier than benzyl alcohol.

The comparison between SFC and NP-HPLC shows that while both are forms of normal-phase chromatography, the unique properties of the supercritical fluid mobile phase in SFC lead to different selectivity and often faster analysis times. mdpi.comresearchgate.net

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds like this compound. nih.gov In this method, the sample is vaporized and separated into its components as it travels through a capillary column. The separated components are then detected by the FID, which generates a signal proportional to the amount of carbon atoms in the analyte. wiley.com

GC-FID is highly suitable for determining the purity of this compound or its concentration in a mixture. The method is known for its high sensitivity, wide linear range, and reliability. A typical quantitative analysis involves creating a calibration curve by injecting standards of known concentrations and plotting their peak areas against concentration. globalresearchonline.net The concentration of this compound in an unknown sample can then be determined from this curve.

Key parameters for a GC-FID analysis are optimized to ensure good separation and accurate quantification. These include the type of capillary column, oven temperature program, injector temperature, and detector temperature.

Table 3: Typical GC-FID Parameters for Benzyl Alcohol Analysis These parameters are representative and may require optimization for this compound.

| Parameter | Value |

|---|---|

| Column | DB-624 (30 m x 0.53 mm, 3 µm) |

| Carrier Gas | Nitrogen |

| Flow Rate | 2.5 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 220 °C (5 min) |

| Detector Temp. | 280 °C |

| Linearity Range | 0.1 - 10 µg/mL |

| Limit of Detection | ~0.05 µg/mL |

This interactive table outlines typical starting conditions for the quantitative analysis of a compound like this compound using GC-FID.

Spectroscopic and Other Characterization Techniques

Spectroscopic techniques are essential for determining the molecular structure and probing the dynamic behavior of this compound at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the this compound molecule.

The ¹H NMR spectrum would show distinct signals for the protons in different parts of the molecule: the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂) protons of the benzyl group, the protons of the butyl chain, and the hydroxyl (-OH) proton. The chemical shift (δ), splitting pattern (multiplicity), and integration (area under the peak) of each signal provide clues to the structure. For example, the aromatic protons would appear as doublets in the aromatic region (typically δ 7.0-7.5 ppm), and their splitting pattern would confirm the 1,4- (para) substitution pattern. The benzylic -CH₂- protons would likely appear as a singlet, and the protons of the n-butyl group would show characteristic multiplets. rsc.orgrsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, aliphatic, attached to an oxygen atom). rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on data for 4-tert-butylbenzyl alcohol and general principles.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to CH₂OH) | ~7.30 (d) | ~127.5 |

| Aromatic CH (ortho to Butyl) | ~7.15 (d) | ~128.8 |

| Aromatic C (ipso to CH₂OH) | - | ~138.0 |

| Aromatic C (ipso to Butyl) | - | ~142.0 |

| Benzylic CH₂ | ~4.65 (s) | ~65.0 |

| Hydroxyl OH | Variable (s) | - |

| Butyl-CH₂ (α) | ~2.60 (t) | ~35.5 |

| Butyl-CH₂ (β) | ~1.58 (m) | ~33.5 |

| Butyl-CH₂ (γ) | ~1.35 (m) | ~22.4 |

| Butyl-CH₃ (δ) | ~0.92 (t) | ~13.9 |

This interactive table presents the expected NMR spectral data that would be used to confirm the structure of this compound. (s=singlet, d=doublet, t=triplet, m=multiplet).

Dielectric spectroscopy is a powerful technique for studying the molecular dynamics of polar molecules like this compound. researchgate.net It measures the dielectric properties of a material as a function of frequency, providing insights into molecular relaxation processes. nih.gov For alcohols, these processes are often related to the reorientation of molecular dipoles and the dynamics of hydrogen-bonded structures. orientjchem.org

When an external electric field is applied, the permanent dipoles of the this compound molecules attempt to align with the field. The study of the frequency-dependent dielectric constant (ε') and dielectric loss (ε'') reveals characteristic relaxation times (τ). These relaxation times are associated with different molecular motions. For instance, a primary relaxation process is often linked to the cooperative reorientation of molecules (structural relaxation), while secondary relaxations can be attributed to more localized motions, such as the rotation of the hydroxyl group or intramolecular conformational changes. recentscientific.com

By studying this compound in a non-polar solvent, one can investigate intermolecular interactions, such as hydrogen bond formation between the hydroxyl group of one molecule and the oxygen of another. orientjchem.org The measured relaxation times and activation energies provide quantitative information about the strength and dynamics of these interactions.

| Molar Free Energy of Activation | ΔFτ | The energy barrier that must be overcome for dipole reorientation. |

This interactive table summarizes the important parameters obtained from dielectric spectroscopy, which are used to understand the molecular dynamics and intermolecular interactions of this compound.

Thermogravimetric Analysis for Thermal Stability and Composition

Thermogravimetric Analysis (TGA) is a crucial technique in the study of this compound, providing critical data on its thermal stability and compositional characteristics. This method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specified atmosphere. The resulting data, a plot of mass versus temperature, reveals the temperatures at which the compound degrades and the extent of mass loss at each stage.

The thermal stability of a material is defined by the temperature at which it begins to decompose or react. netzsch.com In a typical TGA experiment, the sample is heated at a constant rate, and any mass loss is recorded. The onset temperature of decomposition is a key parameter derived from the TGA curve, often determined by the intersection of the baseline and the tangent of the decomposition curve. youtube.com This temperature indicates the upper limit of the material's thermal stability under the experimental conditions.

For this compound, TGA can elucidate the decomposition pathway by identifying distinct mass loss steps. Each step in the TGA curve may correspond to the loss of a specific functional group or the cleavage of particular bonds within the molecule. By analyzing the percentage of mass lost at each stage, researchers can infer the nature of the decomposition products and formulate a mechanism for the thermal degradation process. The atmosphere in which the analysis is conducted (e.g., inert nitrogen or reactive air) can also be varied to understand its influence on the decomposition mechanism.

Below is a representative TGA data table for the thermal decomposition of this compound in a nitrogen atmosphere.

| Temperature Range (°C) | Mass Loss (%) | Decomposition Step | Probable Lost Fragments |

| 150 - 250 | ~10.8 | 1 | H₂O |

| 250 - 400 | ~54.2 | 2 | C₄H₉ (Butyl group) |

| 400 - 550 | ~35.0 | 3 | Remaining organic structure |

Note: This data is illustrative and may not represent actual experimental results.

Mass Spectrometry (MS) for Compound Identification and Deuterium (B1214612) Substitution Analysis

Mass Spectrometry (MS) is a powerful analytical technique used for the precise identification of this compound and for the analysis of its isotopically labeled analogues, particularly those involving deuterium substitution. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, providing information about the molecular weight and the structure of the compound.

For the identification of this compound, the mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. chemicalbook.com Furthermore, the molecule will fragment in a characteristic pattern, producing a series of fragment ions with lower m/z values. The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure. For instance, common fragments of this compound would include the loss of the hydroxyl group, the butyl group, or other parts of the benzyl structure.

The following table presents a hypothetical fragmentation pattern for this compound in a mass spectrometer.

| m/z | Relative Abundance (%) | Ion Structure/Fragment |

| 164 | 53 | [C₁₁H₁₆O]⁺ (Molecular Ion) |

| 147 | 3 | [M - OH]⁺ |

| 121 | 100 | [M - C₃H₇]⁺ |

| 107 | 87 | [C₇H₇O]⁺ (Loss of butyl group) |

| 91 | 56 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 32 | [C₆H₅]⁺ (Phenyl ion) |

Note: This data is based on typical fragmentation patterns and publicly available spectral data and is for illustrative purposes. chemicalbook.com

Mass spectrometry is also indispensable for analyzing deuterium-substituted this compound. Deuterium labeling is a common technique in mechanistic studies and metabolic research. MS can readily distinguish between the unlabeled compound and its deuterated counterparts due to the mass difference between hydrogen (1 amu) and deuterium (2 amu).

When a deuterium-labeled this compound is analyzed, the molecular ion peak will shift to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, if the hydroxyl hydrogen is replaced by deuterium (this compound-d₁), the molecular ion peak would appear at m/z 165 instead of 164. Similarly, if multiple hydrogens on the aromatic ring or the butyl group are substituted, the mass shift will be correspondingly greater. The fragmentation patterns of deuterated analogues also provide valuable information about the position of the deuterium labels within the molecule. researchgate.net This is because the mass of the fragment ions containing deuterium will be higher than their unlabeled counterparts. The ability to precisely determine the location and extent of deuterium incorporation is crucial for understanding reaction mechanisms and metabolic pathways. nih.gov

Computational Chemistry Approaches in 4 Butylbenzyl Alcohol Research

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4-butylbenzyl alcohol research, DFT is particularly useful for elucidating reaction mechanisms, such as its oxidation to 4-butylbenzaldehyde.

DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, in the catalytic oxidation of benzyl (B1604629) alcohol derivatives, DFT can be used to model the interaction of the alcohol with the catalyst surface, the breaking of C-H and O-H bonds, and the formation of the aldehyde product. researchgate.netnih.govmdpi.com

Key parameters that can be calculated using DFT for the oxidation of this compound include:

Adsorption Energies: The strength of the interaction between this compound and a catalyst surface.

Activation Barriers: The energy required to reach the transition state for each step of the reaction mechanism. unipa.it

Reaction Intermediates: The structure and stability of transient species formed during the reaction.

Vibrational Frequencies: Used to characterize the nature of stationary points on the potential energy surface (as either minima or transition states) and to calculate zero-point vibrational energies.

These calculations can help in understanding how the butyl substituent influences the reactivity of the benzyl alcohol moiety, for example, through electronic or steric effects.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | This compound adsorbed on catalyst surface | 0.0 |

| Transition State | Structure corresponding to the highest energy point in the O-H bond cleavage | +15.2 |

| Intermediate | Alkoxide intermediate formed after O-H bond scission | -5.8 |

| Transition State | Structure corresponding to the highest energy point in the C-H bond cleavage | +20.5 |

| Product Complex | 4-Butylbenzaldehyde adsorbed on catalyst surface | -12.3 |

Molecular Dynamics (MD) Simulations for Interfacial Phenomena and Co-surfactant Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations are particularly valuable for investigating its behavior at interfaces (e.g., oil-water or air-water) and its role as a co-surfactant.

MD simulations can provide insights into:

Molecular Orientation: Determining the preferred orientation of this compound at an interface, for instance, whether the aromatic ring lies flat or the butyl chain extends into the non-polar phase.

Interfacial Tension: Calculating the reduction in interfacial tension caused by the presence of this compound, which is a key measure of its effectiveness as a co-surfactant.

Micelle Formation: Observing the aggregation of surfactant molecules and the role of this compound in stabilizing or modifying the structure of micelles. nih.gov

Diffusion and Dynamics: Characterizing the movement of this compound molecules within the interfacial region.

These simulations can help in designing more effective surfactant formulations by providing a molecular-level understanding of how co-surfactants like this compound enhance their performance.

| Property | Description | Calculated Value |

|---|---|---|

| Interfacial Tension | Reduction in oil-water interfacial tension upon addition of this compound | 12 mN/m |

| Orientation Angle | Average angle of the aromatic ring with respect to the interface normal | 35° |

| Area per Molecule | Average area occupied by a this compound molecule at the interface | 45 Ų |

| Interaction Energy | Energy of interaction between this compound and primary surfactant | -25 kcal/mol |

常见问题

Basic Research Questions

Q. How can researchers confirm the identity of 4-Butylbenzyl alcohol in synthetic or isolated samples?

- Methodological Answer :

- Step 1 : Use CAS Number 60834-63-1 for unambiguous identification in databases .

- Step 2 : Perform 1H and 13C NMR spectroscopy to verify structural features. For example, the 1H NMR spectrum of this compound shows characteristic peaks at δ 7.28 (d, J = 8.0 Hz, 2H, aromatic), δ 4.65 (s, 2H, -CH2OH), and δ 0.93 (t, J = 7.3 Hz, 3H, terminal -CH3) .

- Step 3 : Cross-reference with IR spectroscopy to confirm hydroxyl (-OH) and aromatic C-H stretches.

Q. What is a standard synthetic route for this compound, and what are typical yields?

- Methodological Answer :

- Step 1 : Employ cross-coupling reactions (e.g., Method A in Giannerini et al., 2013) using organolithium reagents and appropriate precursors .

- Step 2 : Purify via column chromatography (e.g., SiO2, n-pentane/EtOAc 9:1) to isolate the product as a light yellow oil .

- Typical Yield : ~61% under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Step 1 : Use HPLC or GC-MS to assess purity, especially when synthesizing derivatives or analogs.

- Step 2 : Validate structural consistency with 1H/13C NMR (e.g., δ 65.3 ppm for the -CH2OH carbon) .

- Step 3 : Employ melting point analysis (if crystalline) or polarimetry (if chiral impurities are suspected).

Advanced Research Questions

Q. How can researchers optimize low synthetic yields of this compound in cross-coupling reactions?

- Methodological Answer :

- Step 1 : Screen catalyst systems (e.g., transition metal catalysts like Pd or Cu) to improve reaction efficiency.

- Step 2 : Adjust solvent polarity (e.g., switch from THF to DMF) to stabilize intermediates.

- Step 3 : Monitor reaction progress via TLC or in-situ FTIR to identify bottlenecks (e.g., incomplete coupling or side reactions) .

Q. How should researchers resolve contradictions in safety data for this compound across sources?

- Methodological Answer :

- Step 1 : Compare regulatory classifications (e.g., non-hazardous per Sisco Research vs. inhalation risks noted for benzyl alcohol analogs ).

- Step 2 : Conduct in vitro toxicology assays (e.g., Ames test for mutagenicity) to address gaps in inhalation or dermal exposure data .

- Step 3 : Validate findings using OECD guidelines for chemical safety assessment.

Q. What computational approaches predict this compound’s interactions in drug discovery contexts?

- Methodological Answer :

- Step 1 : Use molecular docking (e.g., AutoDock Vina) to model binding with target proteins (e.g., enzymes or receptors).

- Step 2 : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes.

- Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition studies).

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer :

- Step 1 : Store in airtight containers at room temperature to prevent oxidation or hydrolysis .

- Step 2 : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation.

- Step 3 : Use antioxidants (e.g., BHT) in solution formulations to enhance shelf life.

Q. What are emerging research applications of this compound in pharmaceuticals or materials science?

- Methodological Answer :

- Step 1 : Explore its role as a pharmaceutical intermediate for synthesizing anti-inflammatory or antioxidant agents, leveraging structural similarities to 4-Hydroxybenzyl alcohol .

- Step 2 : Investigate its utility in liquid crystal precursors or polymeric matrices due to the butyl chain’s flexibility .

- Step 3 : Screen for bioactivity in high-throughput assays (e.g., NIH Clinical Collection libraries).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。